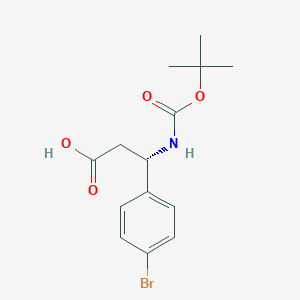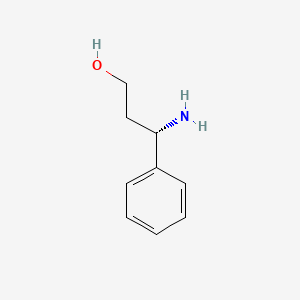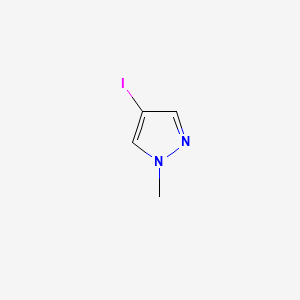![molecular formula C7H8ClF3N2O B1273196 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol CAS No. 959578-12-2](/img/structure/B1273196.png)
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol, also known as 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ethyl alcohol and abbreviated as 5-CEMT-1H-PYZ-1-EA, is an organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor, and it is soluble in water and other organic solvents. This compound has a wide range of applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are all of interest to the scientific community.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Kariuki et al. (2022) demonstrated the use of similar compounds in the synthesis of novel heterocycles, highlighting the potential of these compounds in the development of new materials with unique properties Kariuki et al., 2022.
Potential Therapeutic Applications
- Research by Bhat et al. (2016) involved synthesizing a series of compounds, including those similar to 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol, and evaluating their antimicrobial, antioxidant, and anticancer properties. This indicates the potential of these compounds in therapeutic applications Bhat et al., 2016.
Analytical Chemistry Applications
- Jones et al. (1996) explored the use of similar compounds in analytical chemistry, particularly in determining pKa values using 19F NMR spectroscopy. This research underscores the utility of such compounds in enhancing analytical techniques Jones et al., 1996.
Organic Synthesis Advancements
- The study by Trilleras et al. (2013) described the synthesis of derivatives using similar compounds, showcasing advancements in organic synthesis methodologies Trilleras et al., 2013.
Chemical Compound Development
- Research by Bonacorso et al. (2009) involved the synthesis of new chemical compounds using similar structures. This study contributes to the development of novel chemical entities with potential applications in various fields Bonacorso et al., 2009.
Safety and Hazards
Propriétés
IUPAC Name |
1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2O/c1-3(14)4-5(7(9,10)11)12-13(2)6(4)8/h3,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZRAZGACHQDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N(N=C1C(F)(F)F)C)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171144 |
Source


|
| Record name | 5-Chloro-α,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959578-12-2 |
Source


|
| Record name | 5-Chloro-α,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959578-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-α,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)












